1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol
CAS No.:
Cat. No.: VC10430336
Molecular Formula: C21H18ClNO2
Molecular Weight: 351.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClNO2 |
|---|---|
| Molecular Weight | 351.8 g/mol |
| IUPAC Name | 1-carbazol-9-yl-3-(2-chlorophenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C21H18ClNO2/c22-18-9-3-6-12-21(18)25-14-15(24)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,24H,13-14H2 |
| Standard InChI Key | SONJCMFDSVOLFH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |
Introduction
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol is a synthetic organic compound belonging to the class of carbazole derivatives. These compounds are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique molecular structure combines a carbazole moiety with a chlorophenoxy group, making it a potential candidate for pharmaceutical and chemical research.
Synthesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol typically involves multi-step reactions:
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Formation of the Carbazole Core: The carbazole nucleus is synthesized or utilized as a starting material.
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Alkylation Reaction: The carbazole is alkylated at the nitrogen atom using an appropriate halogenated propanol derivative.
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Etherification Step: The hydroxyl group on the propanol chain is reacted with 2-chlorophenol in the presence of a base to form the ether bond.
This process ensures controlled substitution and high yields of the desired product.
Applications and Biological Significance
Carbazole derivatives like 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol are known for their versatile applications in medicinal chemistry:
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Anticancer Activity: Carbazole-based compounds have shown promise in inhibiting tumor growth through mechanisms such as DNA intercalation and enzyme inhibition.
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Antimicrobial Properties: The chlorophenoxy group enhances the antimicrobial efficacy against bacterial and fungal strains.
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Anti-inflammatory Potential: Studies suggest that these compounds may act as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Analytical Characterization
The compound can be characterized using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like hydroxyl, ether, and aromatic systems.
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X-ray Crystallography:
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Determines the three-dimensional structure and confirms bond angles.
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Research Findings
Recent studies have highlighted the potential of carbazole derivatives, including this compound, in drug development:
| Activity | Target Pathway/Organism | Results |
|---|---|---|
| Anticancer | Tumor cell lines | Moderate to high inhibition |
| Antimicrobial | E. coli, S. aureus | Significant growth suppression |
| Anti-inflammatory | COX/LOX enzymes | Promising inhibitory activity |
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